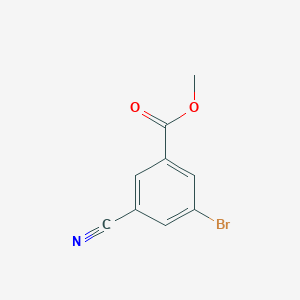

Methyl 3-bromo-5-cyanobenzoate

Overview

Description

“Methyl 3-bromo-5-cyanobenzoate” is a chemical compound with the molecular formula C9H6BrNO2 . It has a molecular weight of 240.06 g/mol . The compound belongs to a class of chemicals known as benzoates, which contain a benzene ring with a carboxylic acid group.

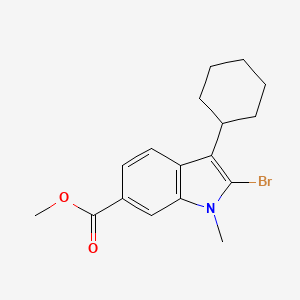

Molecular Structure Analysis

The InChI code for “Methyl 3-bromo-5-cyanobenzoate” is 1S/C9H6BrNO2/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-4H,1H3 . The compound has a canonical SMILES representation of COC(=O)C1=CC(=CC(=C1)C#N)Br .Physical And Chemical Properties Analysis

“Methyl 3-bromo-5-cyanobenzoate” has a topological polar surface area of 50.1 Ų . It has a XLogP3 value of 2.6 , indicating its partition coefficient between octanol and water, which is a measure of its solubility and permeability. The compound has a rotatable bond count of 2 .Scientific Research Applications

Photodynamic Therapy

Methyl 3-bromo-5-cyanobenzoate derivatives have been explored for their potential in photodynamic therapy, particularly in cancer treatment. Zinc phthalocyanine derivatives, substituted with benzenesulfonamide groups containing Schiff base, show promising applications due to their high singlet oxygen quantum yield and good fluorescence properties. These properties make them suitable as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

Research on benzofuran derivatives, closely related to methyl 3-bromo-5-cyanobenzoate, has shown significant antimicrobial activity. The synthesis and evaluation of novel benzofuran compounds have demonstrated their effectiveness against various fungal and bacterial species, highlighting their potential in addressing microbial resistance (Abdel‐Aziz, Mekawey, & Dawood, 2009).

Synthesis of Bioactive Compounds

The compound has been used in the synthesis of various bioactive compounds. For instance, it has been employed in the preparation of intermediates for bifendate, a compound with notable therapeutic significance (Li-jiao, 2013). Additionally, its derivatives have been synthesized and tested for inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), showing potential in biomedical applications (Lijun, 2010).

Fluorescent Chemosensors

Sonochemical hydroxylation of methyl p-cyanobenzoate, a related compound, has led to the isolation of substances with bright blue fluorescence. These derivatives have potential applications as fluorescent chemosensors, indicating a role in analytical chemistry (Yamada, Hokari, Akasaka, & Iwamura, 1999).

Cytotoxicity Studies

The compound and its derivatives have also been studied for their cytotoxic properties. Novel benzyl- or 4-cyanobenzyl-substituted N-heterocyclic carbene complexes, related to methyl 3-bromo-5-cyanobenzoate, have been synthesized and evaluated for cytotoxicity, providing insights into their potential use in cancer therapy (Patil et al., 2011).

Crystal Structure Analysis

The crystal structures of compounds related to methyl 3-bromo-5-cyanobenzoate have been analyzed to understand their molecular associations. Such studies contribute to the understanding of their chemical properties and potential applications in various fields (Ebersbach, Seichter, & Mazik, 2022).

Safety and Hazards

Mechanism of Action

Target of Action

Methyl 3-bromo-5-cyanobenzoate is a chemical compound with the molecular formula C9H6BrNO2 It’s known to be used in organic synthesis , suggesting that its targets could be various depending on the specific reactions it’s involved in.

Mode of Action

It’s known to be used in suzuki-miyaura coupling reactions , a type of cross-coupling reaction used to form carbon-carbon bonds. In this context, Methyl 3-bromo-5-cyanobenzoate could interact with its targets by acting as a reagent, contributing its bromo and cyano groups to the formation of new bonds.

Biochemical Pathways

In the context of suzuki-miyaura coupling reactions, this compound could be involved in pathways related to the synthesis of complex organic molecules .

Pharmacokinetics

It’s known to have high gastrointestinal absorption and is bbb permeant . These properties suggest that the compound could have good bioavailability, although further studies would be needed to confirm this.

Result of Action

The molecular and cellular effects of Methyl 3-bromo-5-cyanobenzoate’s action would depend on the specific reactions it’s involved in. As a reagent in Suzuki-Miyaura coupling reactions, it could contribute to the formation of new carbon-carbon bonds, leading to the synthesis of complex organic molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 3-bromo-5-cyanobenzoate. For instance, its storage temperature is recommended to be at room temperature, and it should be sealed in dry conditions . These conditions can help maintain the stability of the compound and ensure its efficacy in reactions.

properties

IUPAC Name |

methyl 3-bromo-5-cyanobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNNTVDNUUQKALF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620513 | |

| Record name | Methyl 3-bromo-5-cyanobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-bromo-5-cyanobenzoate | |

CAS RN |

453566-15-9 | |

| Record name | Methyl 3-bromo-5-cyanobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 7-chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate](/img/structure/B1358082.png)

![6-Bromo-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B1358084.png)

![4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1358085.png)